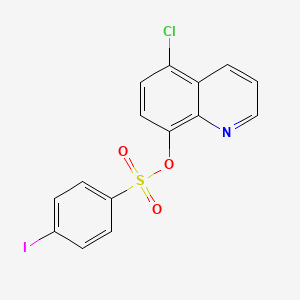
5-chloro-8-quinolinyl 4-iodobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-8-quinolinyl 4-iodobenzenesulfonate, also known as IQCS, is a chemical compound that has been widely used in scientific research for its various properties. It is a highly reactive compound that has the potential to be a valuable tool in the field of biological research.
Aplicaciones Científicas De Investigación
5-chloro-8-quinolinyl 4-iodobenzenesulfonate has been widely used in scientific research as a tool for labeling proteins and peptides. It is a highly reactive compound that can selectively label cysteine residues in proteins and peptides. This labeling can be used to study the structure and function of proteins and peptides. This compound has also been used in the development of fluorescent probes for imaging biological systems.
Mecanismo De Acción
5-chloro-8-quinolinyl 4-iodobenzenesulfonate reacts with cysteine residues in proteins and peptides via a nucleophilic substitution reaction. The reaction results in the formation of a covalent bond between this compound and the cysteine residue. This labeling can be used to study the structure and function of proteins and peptides.
Biochemical and physiological effects:
This compound labeling of proteins and peptides can alter their biochemical and physiological properties. The labeling can affect the conformation, stability, and activity of the labeled protein or peptide. However, the effects of this compound labeling on protein and peptide function are dependent on the location and context of the labeled cysteine residue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-8-quinolinyl 4-iodobenzenesulfonate has several advantages as a labeling reagent for proteins and peptides. It is highly selective for cysteine residues, which are relatively rare in proteins and peptides. This compound labeling is also irreversible, which allows for long-term labeling of proteins and peptides. However, this compound labeling can be limited by the availability of cysteine residues in proteins and peptides. Additionally, the effects of this compound labeling on protein and peptide function can be difficult to predict.
Direcciones Futuras
5-chloro-8-quinolinyl 4-iodobenzenesulfonate has the potential to be used in a variety of future research applications. One potential application is the development of new fluorescent probes for imaging biological systems. This compound could also be used in the development of new therapeutics that target cysteine residues in proteins. Additionally, this compound could be used in the development of new methods for studying protein-protein interactions. Further research is needed to fully explore the potential applications of this compound in scientific research.
Conclusion:
Overall, this compound is a valuable tool in scientific research for its ability to selectively label cysteine residues in proteins and peptides. Its unique properties make it a promising reagent for a variety of research applications. Further research is needed to fully explore the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of 5-chloro-8-quinolinyl 4-iodobenzenesulfonate involves the reaction of 5-chloro-8-quinolinol with 4-iodobenzenesulfonyl chloride in the presence of a base. The reaction yields this compound as a yellow solid, which can be purified by recrystallization.
Propiedades
IUPAC Name |
(5-chloroquinolin-8-yl) 4-iodobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClINO3S/c16-13-7-8-14(15-12(13)2-1-9-18-15)21-22(19,20)11-5-3-10(17)4-6-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQNSPZDCARMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClINO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyclopentylpropyl)-5-[(2,4-difluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4954052.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4954062.png)
![3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4954072.png)
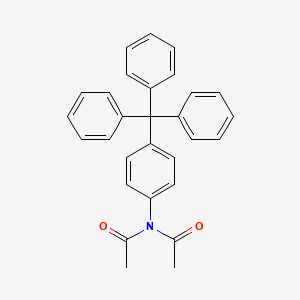
![2-(benzyl{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4954084.png)
![N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4954086.png)
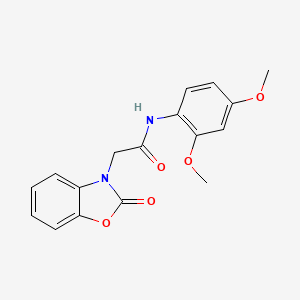
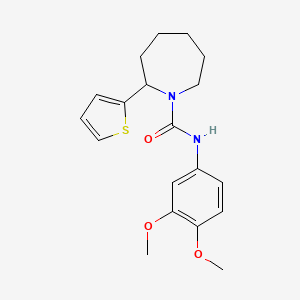
![4-methyl-3-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-4H-1,2,4-triazole](/img/structure/B4954096.png)
![6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4954100.png)
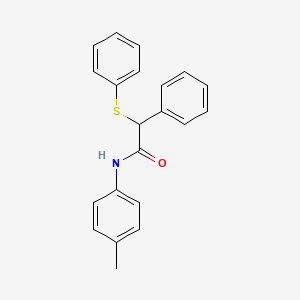
![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954110.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4954118.png)
![ethyl 4-({[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B4954128.png)
